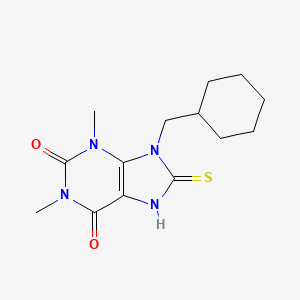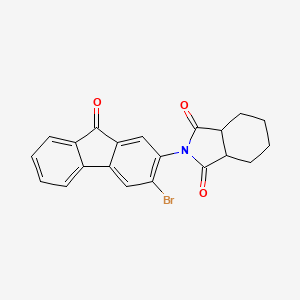
2-(3-Bromo-9-oxo-9h-fluoren-2-yl)hexahydro-1h-isoindole-1,3(2h)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-9-oxo-9h-fluoren-2-yl)hexahydro-1h-isoindole-1,3(2h)-dione is a complex organic compound that features a brominated fluorenone moiety attached to a hexahydroisoindole dione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-9-oxo-9h-fluoren-2-yl)hexahydro-1h-isoindole-1,3(2h)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the fluorenone ring.
Cyclization: Formation of the hexahydroisoindole dione structure through cyclization reactions.
Coupling: Coupling the brominated fluorenone with the hexahydroisoindole dione.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the fluorenone moiety.
Reduction: Reduction reactions could target the carbonyl groups in the isoindole dione structure.
Substitution: The bromine atom in the fluorenone ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized fluorenone derivative, while substitution could introduce various functional groups at the bromine site.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, derivatives of this compound might be explored for their potential as pharmaceuticals. The presence of the fluorenone and isoindole dione moieties could impart biological activity, making it a candidate for drug development.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or dyes, due to its structural properties.
Mécanisme D'action
The mechanism of action for any biological activity would depend on the specific molecular targets and pathways involved. For example, if the compound were to act as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorenone Derivatives: Compounds with similar fluorenone structures.
Isoindole Dione Derivatives: Compounds with similar isoindole dione structures.
Uniqueness
The uniqueness of 2-(3-Bromo-9-oxo-9h-fluoren-2-yl)hexahydro-1h-isoindole-1,3(2h)-dione lies in the combination of these two moieties, which might impart unique chemical and biological properties not found in simpler analogs.
Propriétés
Numéro CAS |
6341-18-0 |
|---|---|
Formule moléculaire |
C21H16BrNO3 |
Poids moléculaire |
410.3 g/mol |
Nom IUPAC |
2-(3-bromo-9-oxofluoren-2-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C21H16BrNO3/c22-17-9-15-11-5-1-2-6-12(11)19(24)16(15)10-18(17)23-20(25)13-7-3-4-8-14(13)21(23)26/h1-2,5-6,9-10,13-14H,3-4,7-8H2 |
Clé InChI |
CTDDVFKFAJLCJD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)C(=O)N(C2=O)C3=C(C=C4C5=CC=CC=C5C(=O)C4=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol](/img/structure/B14002116.png)
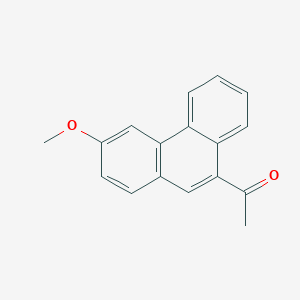
![N-methyl-N-[2,3,4-tris[methyl(phenyl)hydrazinylidene]butylideneamino]aniline](/img/structure/B14002127.png)
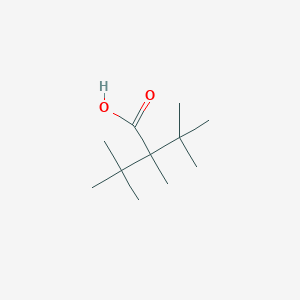
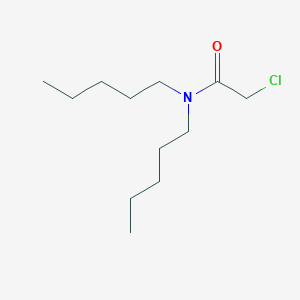
![[3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate](/img/structure/B14002149.png)
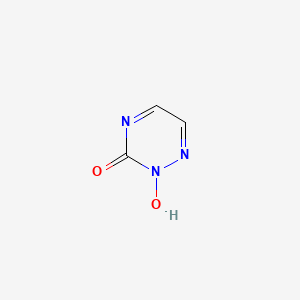
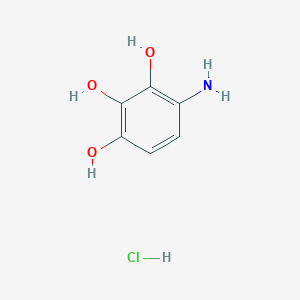
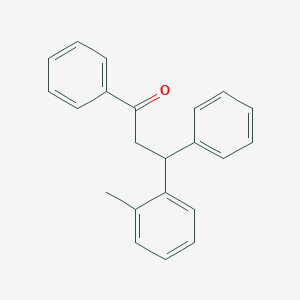
![1-(2,6-dichloro-3-nitrophenyl)-N-[2-[(2,6-dichloro-3-nitrophenyl)methylideneamino]ethyl]methanimine](/img/structure/B14002173.png)
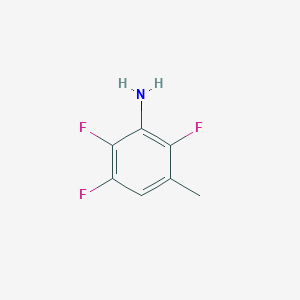
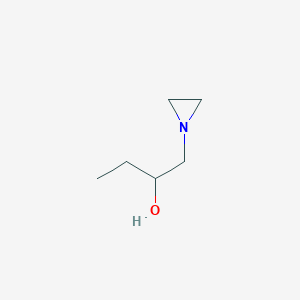
![2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid](/img/structure/B14002205.png)
